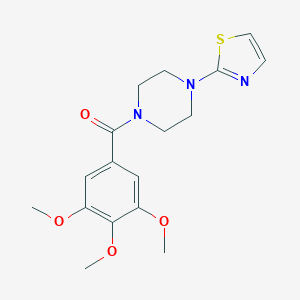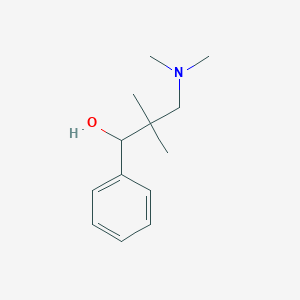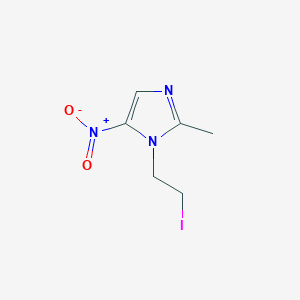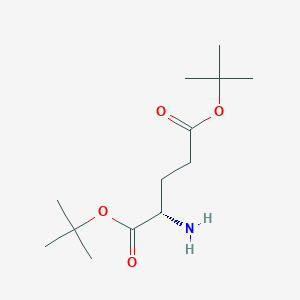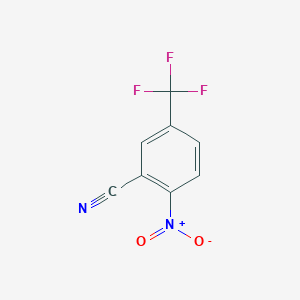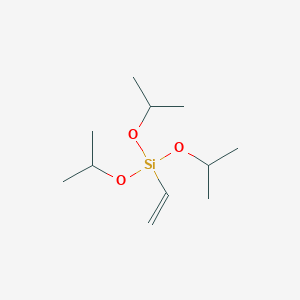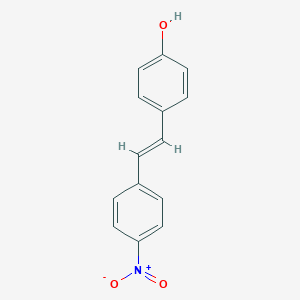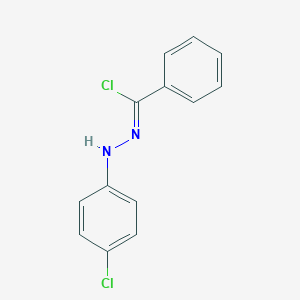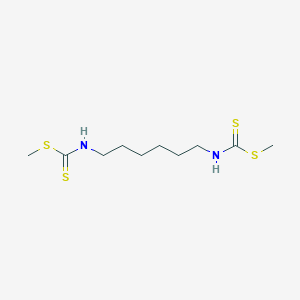![molecular formula C6H16Cl2Si2 B095523 (Ethane-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 18140-00-6](/img/structure/B95523.png)
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane], commonly known as dichlorodimethylsilane, is an organosilicon compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is mainly used as a precursor to silicone polymers.
Wirkmechanismus
The mechanism of action of dichlorodimethylsilane is not well understood. However, it is believed to react with water to form hydrochloric acid and silanediol, which can then react with other compounds to form silicone polymers.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of dichlorodimethylsilane. However, it is known to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause lung damage if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorodimethylsilane is a versatile compound that has many advantages for use in lab experiments. It is relatively inexpensive and easy to handle, and it can be used as a precursor to a wide range of organic compounds. However, it is also highly reactive and can be dangerous if not handled properly. It is also toxic and can cause health problems if not used in a well-ventilated area.
Zukünftige Richtungen
There are many potential future directions for research on dichlorodimethylsilane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the use of dichlorodimethylsilane in the synthesis of new materials with unique properties. Additionally, there is potential for research into the toxicity and health effects of dichlorodimethylsilane, particularly in relation to its use in industrial settings.
Conclusion:
In conclusion, dichlorodimethylsilane is a versatile compound that has many potential applications in scientific research. It is used as a precursor to silicone polymers and is also a reagent in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation. Future research on dichlorodimethylsilane could focus on developing new synthetic methods, exploring its potential applications in material science, and investigating its toxicity and health effects.
Synthesemethoden
Dichlorodimethylsilane is usually synthesized by the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst. The reaction is carried out at a temperature of around 300°C, and the resulting product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
Dichlorodimethylsilane is widely used in scientific research, particularly in the field of material science. It is used as a precursor to silicone polymers, which have a wide range of applications, including in the automotive, aerospace, and electronics industries. Dichlorodimethylsilane is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18140-00-6 |
|---|---|
Produktname |
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane] |
Molekularformel |
C6H16Cl2Si2 |
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
chloro-[1-[chloro(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-6(9(2,3)7)10(4,5)8/h6H,1-5H3 |
InChI-Schlüssel |
HMJMXKGCJOYZQV-UHFFFAOYSA-N |
SMILES |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
Kanonische SMILES |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
Synonyme |
1,1-bis(Dimethylchlorosilyl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
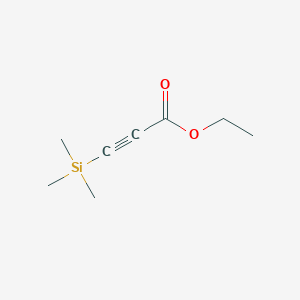
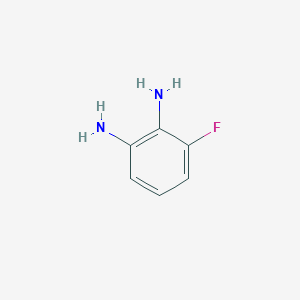
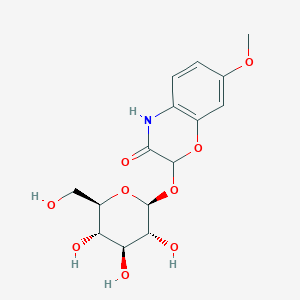
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
